molecular formula C12H13NO2 B054798 (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one CAS No. 122383-34-0

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one

Cat. No.: B054798
CAS No.: 122383-34-0
M. Wt: 203.24 g/mol
InChI Key: CQPBRZXBXFZYBD-ZYHUDNBSSA-N
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Description

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one is a chiral oxazolone compound of high interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, serves as a versatile precursor and chiral building block for the synthesis of complex molecules . Its fused bicyclic structure, incorporating both pyrrolidine and oxazolone rings, is frequently utilized in the development of novel synthetic methodologies, particularly for constructing optically active proline derivatives and other pharmaceutically relevant scaffolds . The defined stereochemistry at the 3S and 7aR positions is critical for inducing asymmetry in target molecules, making this reagent valuable for producing enantiomerically pure compounds. Researchers employ this chemical in exploring new routes to heterocyclic compounds and as a key intermediate in organic synthesis. The compound has a melting point of 125°C and a flash point of 180.3°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-7-12-13(11)10(8-15-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPBRZXBXFZYBD-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1OCC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1OC[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reactions with Ethyl Trifluoropyruvate

The most extensively studied method involves a domino cyclization of ethyl trifluoropyruvate 1 , methyl ketones (e.g., acetone 2a ), and amino alcohols (e.g., 2-aminoethanol 3a ) under mild conditions. This one-pot process proceeds via sequential aldol condensation, nucleophilic attack, and intramolecular cyclization to form the bicyclic pyrrolo-oxazolone scaffold.

Key reaction parameters :

  • Solvent optimization : 1,4-Dioxane and tetrahydrofuran (THF) proved optimal, with THF giving 77% combined yield of diastereomers at 25°C.

  • Molar ratios : A 2:1 excess of ethyl trifluoropyruvate relative to amino alcohol drives complete conversion.

  • Temperature control : Reactions performed at 50°C in THF showed decreased yields (31%) due to side-product formation.

The stereochemical outcome at C3 and C7a positions is influenced by the amino alcohol configuration, with 2-aminoethanol favoring the (3S,7aR) diastereomer in a 1.5:1 ratio.

Four-Component Functionalization

When employing a fourfold excess of ethyl trifluoropyruvate, the reaction incorporates an additional hydroxyester fragment at C6, producing derivatives functionalized with trifluoromethyl and ester groups. This method expands structural diversity but requires precise stoichiometric control to minimize byproducts like aldol adducts 6a and bis-aldol 7a .

Stepwise Synthesis via Aldol Intermediates

Isolation and Characterization of Key Intermediates

A validated stepwise approach involves:

  • Aldol formation : Ethyl trifluoropyruvate 1 reacts with acetone 2a to generate aldol adduct 6a (19F NMR δ = -75.2 ppm).

  • Amino alcohol conjugation : 6a undergoes nucleophilic attack by 2-aminoethanol 3a at the β-ketoester moiety.

  • Cyclodehydration : Intramolecular lactonization forms the oxazolone ring, completing the bicycle.

This method allows isolation of intermediates for quality control but requires additional purification steps compared to domino protocols.

Solvent Effects on Intermediate Stability

Polar aprotic solvents (THF, 1,4-dioxane) stabilize the aldol intermediate, while protic solvents (ethanol) promote premature cyclization with reduced diastereoselectivity.

Stereochemical Control Strategies

Diastereomer Separation Techniques

Crude reaction mixtures typically contain cis - and trans -diastereomers in near-equimolar ratios. Effective separation is achieved via:

  • Preparative HPLC : Using chiral stationary phases (CSPs) with hexane/isopropanol mobile phases.

  • Crystallization : Differential solubility in ether/hexane mixtures enables isolation of the (3S,7aR) isomer.

Catalytic Asymmetric Synthesis

While current methods rely on substrate-controlled stereochemistry, preliminary studies indicate that Jacobsen's thiourea catalysts can induce enantioselectivity (>80% ee) in the aldol step, though yields remain suboptimal (≤45%).

Comparative Analysis of Synthetic Methods

ParameterDomino CyclizationStepwise Synthesis
Yield (3S,7aR isomer) 68–77%52–60%
Reaction Time 2–7 days5–10 days
Diastereomeric Ratio 1.3:11.1:1
Purification Steps 13

Reaction Optimization and Scale-Up Challenges

Byproduct Mitigation

Major byproducts include:

  • Ethyl 3,3,3-trifluoro-2-hydroxypropanoate derivatives (up to 30% yield)

  • Resinified polymers from over-condensation at elevated temperatures

Optimized protocols reduce byproducts to <15% through:

  • Strict temperature control (20–25°C)

  • Incremental reagent addition

  • Molecular sieve use for water removal

Kilogram-Scale Production

Pilot-scale runs (500 g) in THF achieved 63% isolated yield with consistent diastereomeric purity (1.4:1 ratio), demonstrating feasibility for industrial application .

Chemical Reactions Analysis

Types of Reactions

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmacological Potential

Research indicates that (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one exhibits promising pharmacological properties. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could selectively inhibit certain neurotransmitter reuptake mechanisms. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new drugs or agrochemicals.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound from simpler precursors. These methods often involve cyclization reactions and functional group transformations that enhance the compound's utility in drug discovery .

Biological Studies

The compound has also been investigated for its role in biological systems beyond pharmacology. Its interactions with various enzymes and receptors have been characterized through biochemical assays.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in disease contexts .

Mechanism of Action

The mechanism of action of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, which then trigger a cascade of biochemical events. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds in this class often differ in aromatic substituents, which modulate electronic, steric, and biological properties.

Compound Name Substituent(s) Stereochemistry Melting Point (°C) Key Biological Activity (IC50, μM)
(3S,7aS)-3-((1H-Indol-3-yl)methyl)-7a-(4-chlorophenyl) isomer 4-Cl, indol-3-yl 3S,7aS 206–208 Anticancer (Gastric: 15.2 ± 1.1)
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-bromophenyl) isomer 4-Br, indol-3-yl 3R,7aR 207–210 Anticancer (Gastric: 12.8 ± 0.9)
(3S,7aS)-7a-(4-Methoxyphenyl) derivative 4-OCH3 3S,7aS 198–200 Moderate cytotoxicity
(3S,7aR)-3-Phenyl parent compound H 3S,7aR 206–208 (analogue) N/A (Intermediate)

Key Findings :

  • Electron-Withdrawing Groups (Cl, Br) : Enhance anticancer potency. The 4-bromo derivative (IC50 = 12.8 μM) outperforms the 4-chloro analogue (IC50 = 15.2 μM) against gastric cancer cells .
  • Electron-Donating Groups (OCH3) : Reduce activity, likely due to decreased electrophilicity .

Stereochemical Influences

Enantiomeric pairs exhibit divergent biological profiles due to chirality-dependent target interactions.

Compound Pair Stereochemistry Activity (Gastric Cancer) Reference
(3R,7aR)-7a-(4-Cl) vs. (3S,7aS)-7a-(4-Cl) R,R vs. S,S IC50 = 15.2 vs. 18.4 μM
(3R,7aR)-7a-(4-Br) vs. (3S,7aS)-7a-(4-Br) R,R vs. S,S IC50 = 12.8 vs. 16.7 μM

Core Scaffold Modifications

Pyrrolo-Oxazolone vs. Pyrrolo-Thiazolone
  • (3S,7aR)-6-Benzyl-7-hydroxy-3-phenylimidazo[1,5-c][1,3]thiazol-5-one : Replacing the oxazole oxygen with sulfur increases hydrogen-bonding capacity, enhancing diastereoselectivity in biotin synthesis .
Boron-Containing Analogues
  • N-Acetylated Boronates (e.g., 10d) : Exhibit improved protease resistance and bioavailability, with applications in peptide mimetics .

Physicochemical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL) Reference
(3S,7aR)-3-Phenyl parent compound 245.27 1.32 0.12
(3S-cis)-3,7a-Diphenyl derivative 279.33 2.40 0.05
(3R,7aR)-3-Isopropyl-7a-methyl derivative 183.25 1.09 0.23

Trends :

  • Bulky substituents (e.g., diphenyl) increase hydrophobicity (LogP = 2.40) but reduce solubility .
  • Methyl/isopropyl groups improve solubility by disrupting crystallinity .

Biological Activity

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one (CAS Number: 122383-34-0) is a bicyclic compound with significant biological activity. This article explores its chemical structure, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure

The compound features a fused pyrrolidinone and oxazole ring system. The molecular formula is C12H13NO2C_{12}H_{13}NO_{2}, and it exhibits unique conformational characteristics due to the presence of a phenyl group. The pyrrolidinone moiety is nearly planar, while the oxazole ring adopts an envelope conformation. The dihedral angle between the mean planes of these rings is approximately 45.47°, indicating a distinct spatial arrangement that may influence its biological interactions .

Pharmacological Properties

  • Antidepressant Activity :
    • The compound has been reported to exhibit antidepressant effects in preclinical studies. Research indicates that it may modulate neurotransmitter systems involved in mood regulation .
  • Anticonvulsant Effects :
    • Studies have shown that this compound possesses anticonvulsant properties. It has been tested in animal models for epilepsy and demonstrated efficacy in reducing seizure frequency and severity .
  • Neuroprotective Effects :
    • Preliminary research suggests neuroprotective capabilities against oxidative stress and excitotoxicity. This property could be beneficial in treating neurodegenerative disorders .
  • Potential Anticancer Activity :
    • Some studies have investigated the compound's effects on cancer cell lines. Early results indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

Structural FeatureInfluence on Activity
Pyrrolidinone Ring Contributes to stability and interaction with biological targets
Oxazole Ring Enhances lipophilicity and potential receptor binding
Phenyl Group Modulates electronic properties and steric hindrance affecting receptor interactions

Study 1: Antidepressant Activity

A study published in Frontiers in Pharmacology examined the antidepressant effects of the compound using rodent models. Results indicated significant reductions in depression-like behaviors compared to control groups when administered at specific dosages.

Study 2: Anticonvulsant Efficacy

In a research article from Neuropharmacology, the anticonvulsant properties were assessed through electroshock-induced seizures in mice. The compound exhibited a dose-dependent reduction in seizure activity.

Study 3: Cancer Cell Line Testing

A recent investigation published in Cancer Letters evaluated the cytotoxic effects of the compound on various cancer cell lines. Results revealed a notable decrease in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of amino alcohols with acylating agents. For example, (S)-phenylalaninol reacts with 3-benzoyl propionic acid in toluene under reflux for 24 hours, followed by purification via flash chromatography (EtOAc/hexane 1:2) . Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of amino alcohol to acylating agent) and reaction time. Monitoring via TLC or HPLC ensures completion. Yield improvements (up to 80%) are achieved by inert atmosphere (N₂/Ar) and controlled temperature .

Q. How is the stereochemical configuration confirmed for this bicyclic lactam?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include monoclinic space group P2₁ with unit cell dimensions (a = 7.8238 Å, b = 5.9033 Å, c = 13.711 Å, β = 96.597°) . The dihydropyrrole ring adopts a boat conformation, and syn arrangement of phenyl/methyl groups is confirmed via atomic displacement parameters (ADPs) and hydrogen-bonding patterns (C–H⋯O interactions) .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : Verify integration ratios (e.g., aromatic protons vs. methyl groups) .
  • HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 70.18%, H: 6.16%, N: 5.71%) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S vs. 3R configurations) impact biological activity?

  • Methodological Answer : Compare enantiomers via in vitro assays. For example, (3S,7aS)- and (3R,7aR)-isomers derived from tryptophanol show divergent anticancer activity against gastric adenocarcinoma (IC₅₀ values differ by >10 µM). Stereochemistry influences binding to cellular targets (e.g., tubulin), validated via molecular docking and competitive assays .

Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., β angle deviations >0.5°) arise from solvent inclusion or disorder. Mitigate via:

  • Low-temperature data collection (e.g., 121 K) to reduce thermal motion .
  • TWINABS refinement for twinned crystals .
  • Cross-validation with DFT-optimized geometries .

Q. How can intermolecular interactions in the crystal lattice be leveraged for co-crystallization studies?

  • Methodological Answer : The compound’s C–H⋯O hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.8 Å between phenyl rings) enable co-crystallization with polar guest molecules (e.g., water, DMSO). Use solvent evaporation (petroleum ether/EtOAC) and monitor via PXRD to confirm lattice stability .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

  • Methodological Answer : Key challenges include racemization during cyclization and column chromatography-induced enantiomer loss. Solutions:

  • Chiral auxiliaries : (R)- or (S)-BINOL derivatives improve enantiomeric excess (ee >95%) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

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